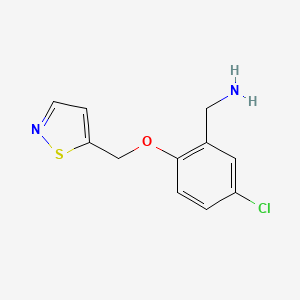
5-Chloro-2-(isothiazol-5-ylmethoxy)benzylamine
Cat. No. B8370056
M. Wt: 254.74 g/mol
InChI Key: HPRQKYQJUZTLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06803457B1
Procedure details


To a mixture of 2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione (464 mg, 1.20 mmol), 2-propanol (20 mL), water (2.5 mL), and THF (25 mL) was added NaBH4 (295 mg, 7.80 mmol). The reaction was stirred at room temperature for 16 h. The organic solvent was then removed by rotary evaporation and the resulting oil was taken up in CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL), dried over NaSO4, filtered, and concentrated on a rotary evaporator. This material was taken up in 2-propanol (20 mL), glacial acetic acid (1.2 mL), and water (1.0 mL) and the reaction was heated to 80° C. in a sealed tube for 24 h. The organic solvent was then removed by rotary evaporation and the resulting oil was taken up in CH2Cl2 (50 mL). The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL), dried over NaSO4, filtered, and concentrated on a rotary evaporator to afford the title compound.
Name
2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione
Quantity
464 mg
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[S:26][N:25]=[CH:24][CH:23]=2)=[C:6]([CH:19]=1)[CH2:7][N:8]1C(=O)C2C(=CC=CC=2)C1=O.CC(O)C.O.[BH4-].[Na+]>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][CH2:21][C:22]2[S:26][N:25]=[CH:24][CH:23]=2)=[C:6]([CH:19]=1)[CH2:7][NH2:8] |f:3.4|
|
Inputs


Step One
|
Name
|
2-[5-chloro-2-(isothiazol-5-ylmethoxy)benzyl]isoindole-1,3-dione
|
|
Quantity
|
464 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC(=C(CN2C(C3=CC=CC=C3C2=O)=O)C1)OCC1=CC=NS1
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)O
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
295 mg
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was then removed by rotary evaporation
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over NaSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
glacial acetic acid (1.2 mL), and water (1.0 mL) and the reaction was heated to 80° C. in a sealed tube for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvent was then removed by rotary evaporation
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (50 mL), saturated aqueous NaCl (50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over NaSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
